![molecular formula C22H22F2N4O2S B2502553 N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide CAS No. 1171074-30-8](/img/structure/B2502553.png)
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide
The compound N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups. While the specific papers provided do not directly discuss this compound, they do provide insights into the behavior of similar benzenesulfonamide derivatives, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multiple steps, including N-alkylation, cycloisomerization, and click chemistry approaches. For instance, N-alkylation of 2-azidobenzenesulfonamide with various alkyl halides can lead to the formation of different sulfonamide precursors, as seen in the synthesis of pyrrolobenzothiadiazepine precursors . Similarly, the use of N-fluorobenzenesulfonimide (NFSI) as a catalyst attenuator in the synthesis of azepino[4,5-b]indole derivatives demonstrates the versatility of sulfonamide chemistry . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The presence of fluorine atoms, as seen in tetrafluorobenzenesulfonamides, can significantly enhance binding potency to certain enzymes . The molecular structure of the target compound, with its azepan and pyridazinyl groups, suggests a potential for high binding affinity and selectivity towards biological targets.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo a variety of chemical reactions, including cycloisomerization, aminohydroxylation, and reactions with nitrene intermediates . The reactivity of these compounds is influenced by the substituents on the benzene ring and the nature of the sulfonamide group. The target compound's structure suggests it may also participate in similar complex reactions, potentially leading to the formation of cyclic or heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the introduction of fluorine atoms can increase the binding potency of these compounds to carbonic anhydrases . The crystal structures of such compounds provide insights into their binding interactions and can help predict the properties of the target compound. Additionally, the presence of strong hydrogen-bonded tetramers in some benzenesulfonamide derivatives indicates the potential for significant intermolecular interactions . The target compound's difluorobenzenesulfonamide moiety suggests it may exhibit similar properties, such as high binding affinity and strong intermolecular interactions.
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide and its analogs have been explored for potential applications in cancer therapeutics. Studies have focused on the structure-activity relationships of similar compounds to optimize their function and pharmacology as cancer therapeutics. For instance, the research by Mun et al. (2012) on arylsulfonamide analogs demonstrated their inhibitory effects on the HIF-1 pathway, which is crucial in antagonizing tumor growth. These findings are significant as they provide insights into how chemical modifications can enhance the pharmacological properties of these compounds for cancer treatment (Mun et al., 2012).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of compounds structurally related to N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide. For example, Patolia et al. (2010) synthesized azepine derivatives and assessed their antimicrobial activities. Their findings showed moderate activity against standard drugs, indicating potential use in antimicrobial therapies (Patolia et al., 2010).
Inhibition of Biofilm Formation
Another area of interest is the inhibition of bacterial biofilm formation. Abbasi et al. (2020) synthesized novel azepane derivatives and evaluated their action against Escherichia coli and Bacillus subtilis biofilms. Some derivatives exhibited suitable inhibitory actions, suggesting their potential use in preventing bacterial biofilm-related issues (Abbasi et al., 2020).
Enzyme Inhibition
Furthermore, these compounds have been studied for their enzyme inhibitory effects. Research into the synthesis of azepine derivatives and their ability to inhibit enzymes like protein kinase B (PKB) has been conducted, indicating potential applications in enzyme-related therapeutic interventions. Breitenlechner et al. (2004) designed and synthesized azepane derivatives and tested their inhibitory activity against PKB-alpha, showing significant results and potential for therapeutic application (Breitenlechner et al., 2004).
Eigenschaften
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2S/c23-17-7-11-21(19(24)15-17)31(29,30)27-18-8-5-16(6-9-18)20-10-12-22(26-25-20)28-13-3-1-2-4-14-28/h5-12,15,27H,1-4,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWCFKUIBZEZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

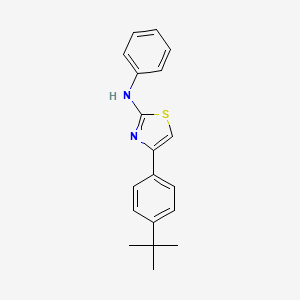
![2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid](/img/structure/B2502475.png)
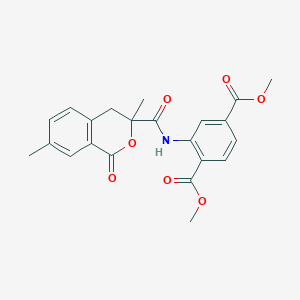
![3-Tert-butyl-6-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2502477.png)
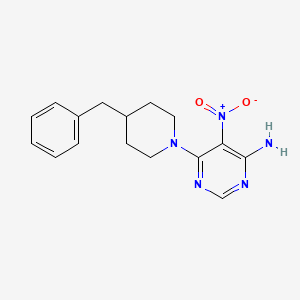
![1-ethyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2502480.png)
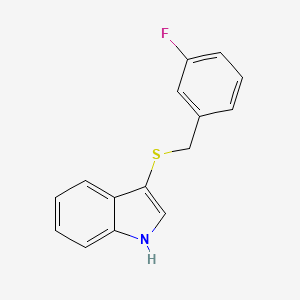

![2-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2502485.png)
![3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2502488.png)
![(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502490.png)
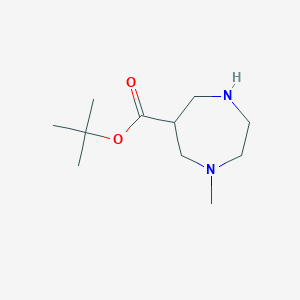
![1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate](/img/structure/B2502492.png)
![2-[(3-Nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2502493.png)